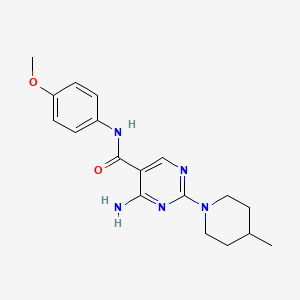![molecular formula C14H12N4O B11199174 8-methyl-6-(pyridin-2-yl)-5,6-dihydro-4H-[1,2]oxazolo[5,4-e]indazole](/img/structure/B11199174.png)
8-methyl-6-(pyridin-2-yl)-5,6-dihydro-4H-[1,2]oxazolo[5,4-e]indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{8-METHYL-4H,5H,6H-[1,2]OXAZOLO[5,4-E]INDAZOL-6-YL}PYRIDINE is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound consists of a pyridine ring fused with an oxazolo-indazole moiety, which contributes to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-METHYL-4H,5H,6H-[1,2]OXAZOLO[5,4-E]INDAZOL-6-YL}PYRIDINE typically involves multi-step reactions starting from readily available precursors. One common approach includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of anthranilic acid derivatives with suitable reagents can lead to the formation of the indazole core, which is then further functionalized to introduce the oxazolo moiety .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and continuous flow chemistry can be employed to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-{8-METHYL-4H,5H,6H-[1,2]OXAZOLO[5,4-E]INDAZOL-6-YL}PYRIDINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
2-{8-METHYL-4H,5H,6H-[1,2]OXAZOLO[5,4-E]INDAZOL-6-YL}PYRIDINE has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical agent due to its unique structural features.
Mechanism of Action
The mechanism of action of 2-{8-METHYL-4H,5H,6H-[1,2]OXAZOLO[5,4-E]INDAZOL-6-YL}PYRIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present in the molecule .
Comparison with Similar Compounds
Similar Compounds
Quinolines: These compounds share a similar heterocyclic structure and exhibit comparable biological activities.
Indazoles: The indazole core is a common feature, contributing to the compound’s reactivity and applications.
Oxazoles: The presence of the oxazole ring in the structure is a key similarity.
Uniqueness
2-{8-METHYL-4H,5H,6H-[1,2]OXAZOLO[5,4-E]INDAZOL-6-YL}PYRIDINE is unique due to its fused ring system, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C14H12N4O |
|---|---|
Molecular Weight |
252.27 g/mol |
IUPAC Name |
8-methyl-6-pyridin-2-yl-4,5-dihydropyrazolo[3,4-g][1,2]benzoxazole |
InChI |
InChI=1S/C14H12N4O/c1-9-13-11(6-5-10-8-16-19-14(10)13)18(17-9)12-4-2-3-7-15-12/h2-4,7-8H,5-6H2,1H3 |
InChI Key |
FCNZILSHTQUBOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C3=C(CC2)C=NO3)C4=CC=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-chlorophenyl)-N-[(2-methoxyphenyl)methyl]-3-oxo-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/structure/B11199094.png)
![N-(sec-butyl)-2-piperazin-1-yl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}nicotinamide](/img/structure/B11199103.png)
![3-(1,3-Benzodioxol-5-yl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole](/img/structure/B11199114.png)

![6-chloro-4-phenyl-3-[(4-propoxypyrimidin-2-yl)sulfanyl]quinolin-2(1H)-one](/img/structure/B11199123.png)
![N-(3,5-dimethylphenyl)-3-ethyl-N-(2-methylbenzyl)[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B11199126.png)
![N-(1,3-benzodioxol-5-yl)-2-(3-cyclopropyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B11199131.png)


![1-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-N-(4-fluorophenyl)-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxamide](/img/structure/B11199151.png)
![1-(4-chlorophenyl)-3-[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4(1H)-one](/img/structure/B11199158.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B11199161.png)
![3-(1,3-Benzodioxol-5-yl)-5-{[5-(3-fluorophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole](/img/structure/B11199166.png)
![N-(3-chlorophenyl)-2-[7-(4-methoxyphenyl)-5-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B11199171.png)
